

# Technical Guide: Physicochemical and Structural Characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

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This guide provides an in-depth overview of the fundamental physicochemical properties of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**, a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its utility stems from the reactive bromomethyl group, which allows for versatile functionalization, and the sulfonamide moiety, a common pharmacophore.

## Core Physicochemical Data

The essential molecular properties of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BrNO <sub>2</sub> S
Molecular Weight	278.166 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	3446-91-1

# Experimental Protocols: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the identity and purity of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**, high-resolution NMR spectroscopy is the preferred analytical method. The following provides a detailed protocol for acquiring  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon) NMR spectra.

Objective: To verify the chemical structure of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** by assigning proton and carbon signals to their respective atoms in the molecule.

Materials and Equipment:

- **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** sample (5-10 mg)
- Deuterated Chloroform ( $\text{CDCl}_3$ ) with 0.03% Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

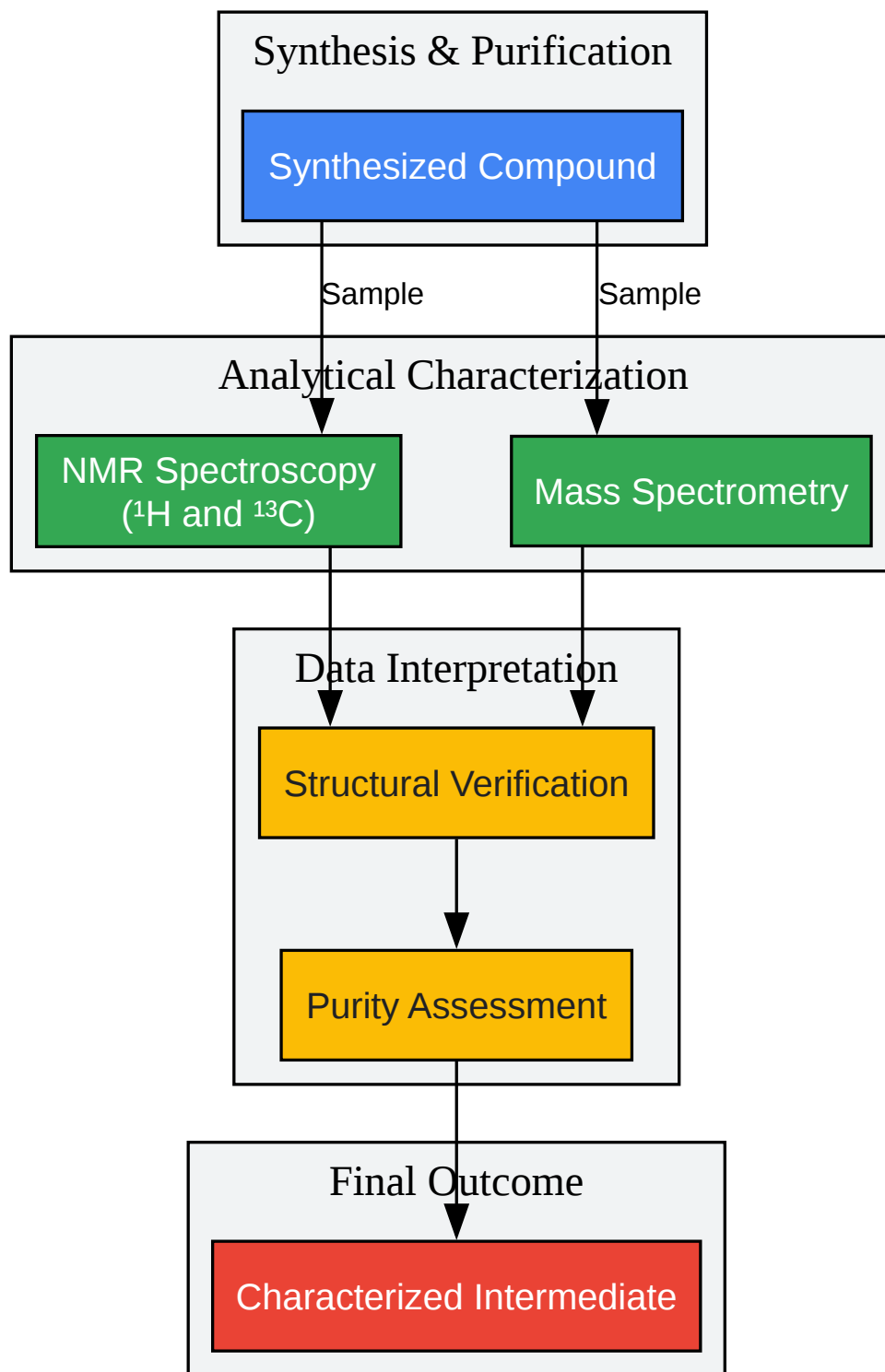
- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** sample.
  - Dissolve the sample in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry vial.
  - Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
  - Transfer the solution into a 5 mm NMR tube.

- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's autosampler or manual probe.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS reference signal.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
  - Use a standard pulse sequence (e.g., 'zg30').
  - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Set the relaxation delay (d1) to at least 1 second.
  - Acquire the Free Induction Decay (FID).
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
  - Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet peaks for all carbon atoms.
  - Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Set the relaxation delay (d1) to 2 seconds or more.
  - Acquire the FID.

- Data Processing and Analysis:
  - Apply a Fourier transform to the acquired FIDs for both  $^1\text{H}$  and  $^{13}\text{C}$  experiments.
  - Phase the resulting spectra to obtain a flat baseline.
  - Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  signal to 77.16 ppm for  $^{13}\text{C}$ .
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the  $^1\text{H}$  spectrum and the chemical shifts in the  $^{13}\text{C}$  spectrum to assign all signals to the molecular structure.

## Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**.



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Figure 1. Workflow for Physicochemical Characterization.

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## References

- 1. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsrcc [chemsrc.com]
- 2. 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide [myskinrecipes.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical and Structural Characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337917#4-bromomethyl-n-n-dimethylbenzenesulfonamide-molecular-weight-and-formula>]

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